5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-bromo-6-fluoro-3-methoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-14-7-3-2-6(12)9(10(7)11)8-4-13-5-15-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEDKVMYCDGWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C2=CN=CO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 2 Bromo 6 Fluoro 3 Methoxyphenyl Oxazole and Its Analogs
Retrosynthetic Strategies for Halogenated Phenyloxazoles
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials.
Key Disconnection Points and Precursor Identification
The most logical retrosynthetic disconnection for 5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole involves breaking the bonds forming the oxazole (B20620) ring. A primary disconnection can be made at the C4-C5 and O1-C5 bonds of the oxazole ring, a strategy common in syntheses like the Van Leusen oxazole synthesis. This approach identifies two key precursors: the appropriately substituted benzaldehyde and a tosylmethyl isocyanide (TosMIC) derivative.
| Disconnection Approach | Key Precursors Identified |
| C4-C5 and O1-C5 Cleavage | 2-bromo-6-fluoro-3-methoxybenzaldehyde and Tosylmethyl isocyanide (TosMIC) |
| C2-N3 and C4-C5 Cleavage | 2-bromo-6-fluoro-3-methoxybenzamide and an α-haloketone |
Following this primary disconnection, the synthesis of the key intermediate, 2-bromo-6-fluoro-3-methoxybenzaldehyde , becomes a critical step. A potential synthetic pathway for this aldehyde starts from the commercially available 2-bromo-6-fluoro-3-methoxyaniline. This aniline can be converted to the corresponding cyanide via a Sandmeyer reaction, followed by reduction to the aldehyde. researchgate.net
Classical and Modern Approaches to Oxazole Ring Formation
The construction of the oxazole ring is a cornerstone of this synthesis, with numerous classical and modern methods available to the synthetic chemist.
Van Leusen Oxazole Synthesis and its Adaptations for Substituted Systems
The Van Leusen oxazole synthesis is a highly effective method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). mdpi.comorganic-chemistry.org This reaction proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. Subsequent cyclization and elimination of p-toluenesulfinic acid yield the desired oxazole. wikipedia.orgnih.gov
The reaction is known for its mild conditions and tolerance of a wide range of functional groups on the aldehyde, making it well-suited for the synthesis of complex molecules like this compound. acs.orgijpsonline.com Adaptations of the Van Leusen synthesis, such as using microwave irradiation, can significantly reduce reaction times. acs.org Furthermore, the use of ionic liquids as the reaction medium has been shown to improve yields and facilitate catalyst recycling. ijpsonline.com
Cyclodehydration and Cycloisomerization Strategies
Cyclodehydration reactions represent a classical approach to oxazole synthesis. The Robinson-Gabriel synthesis, for instance, involves the cyclodehydration of 2-acylaminoketones. While effective, this method often requires harsh dehydrating agents.
More contemporary cycloisomerization strategies offer milder alternatives. For example, the silica gel-mediated cycloisomerization of propargyl amides has been developed as a practical and mild method for preparing substituted oxazoles. This approach demonstrates good functional group compatibility.
Metal-Catalyzed Cyclization Reactions for Oxazole Scaffolds
Transition metal-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic rings. Palladium- and copper-catalyzed reactions, in particular, have been successfully employed for the synthesis of oxazoles. These methods often involve the cyclization of precursors such as N-propargylamides.
For instance, a novel palladium-catalyzed and copper-mediated oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles. This reaction is thought to proceed through a cascade formation of C-N and C-O bonds. Other metal-catalyzed approaches include gold-catalyzed cyclization of N-propargyl carboxamides and silver-catalyzed oxidative decarboxylation-cyclization of α-oxocarboxylates with isocyanides.
Stereoselective Synthesis of Chiral Oxazole Analogs (if applicable to future derivatization)
While this compound itself is not chiral, the development of stereoselective methods for the synthesis of chiral oxazole analogs is a significant area of research, particularly for applications in medicinal chemistry where enantiomeric purity is crucial.
The introduction of a chiral center can be envisioned at various positions on the oxazole ring or its substituents through future derivatization. For example, if a substituent were to be introduced at the 4-position of the oxazole ring, it could potentially be a stereocenter.
Several strategies for the synthesis of chiral oxazolines, which are precursors to chiral oxazoles, have been reported. These often involve the use of chiral amino alcohols as starting materials. For instance, new chiral triazole-oxazoline ligands have been synthesized and utilized in asymmetric catalysis. researchgate.net Additionally, chemoenzymatic methods have been employed for the synthesis of chiral isoxazole derivatives, a strategy that could potentially be adapted for oxazole synthesis. acs.org These approaches highlight the potential for creating a diverse library of chiral oxazole-containing compounds for biological screening.
Synthesis of the 2-bromo-6-fluoro-3-methoxyphenyl Moiety and its Coupling
Regioselective Bromination and Fluorination Strategies
Achieving the desired 2-bromo-6-fluoro substitution pattern on a 3-methoxyphenyl precursor requires careful consideration of directing group effects and the choice of halogenating agents. The methoxy (B1213986) group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. Bromine is a deactivating ortho-, para-director.
One potential synthetic route could start from o-fluoroaniline. The amino group can be protected, followed by sulfonation and amidation/esterification. This directs bromination to the desired position and avoids the formation of para-isomers. Subsequent removal of the sulfonamide/sulfonate group yields 2-bromo-6-fluoroaniline. google.com This intermediate can then be converted to the target moiety.
Another approach involves electrophilic bromination of a substituted methoxybacteriochlorin, where acidic conditions can deactivate certain positions and lead to preferential bromination at a specific site. nih.gov While not directly applicable to a simple benzene ring, this principle of tuning reactivity through reaction conditions is a key strategy in regioselective synthesis. The use of N-bromosuccinimide (NBS) is a common method for regioselective bromination. nih.govmdpi.com
The regioselectivity of bromination can be influenced by the choice of brominating agent and reaction conditions. For instance, zeolites have been shown to induce high para-selectivity in the bromination of toluene-like substrates. mdpi.com
Introduction of the Methoxy Group
The methoxy group can be introduced at various stages of the synthesis. If starting from a phenol, methylation is a common strategy. This can be achieved using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base. Metal-catalyzed methylation of phenols is also a viable method. wikipedia.org
Alternatively, the methoxy group can be introduced via nucleophilic aromatic substitution on a suitably activated aryl halide. However, given the other substituents, this might be a less favorable approach. In many synthetic sequences, it is often advantageous to start with a commercially available methoxy-substituted precursor, such as 3-methoxyaniline or 3-methoxyphenol, and then introduce the other functional groups.
A plausible synthetic pathway for a related compound, 2-bromo-6-fluoro-3-methoxybenzaldehyde, starts from 2-bromo-6-fluoro-3-methoxyaniline. researchgate.net This aniline derivative can be converted to the corresponding cyanide via a Sandmeyer reaction, followed by reduction to the aldehyde. researchgate.net This aldehyde can then be a precursor for the oxazole ring formation.
Green Chemistry Principles and Sustainable Synthetic Routes for Oxazole Derivatives
The principles of green chemistry aim to reduce the environmental impact of chemical processes. kthmcollege.ac.in For the synthesis of oxazole derivatives, several sustainable approaches have been developed, moving away from hazardous reagents and solvents. ijpsonline.comijpsonline.com
Microwave-Assisted and Solvent-Free Methodologies
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, often under solvent-free or reduced solvent conditions. ijpsonline.comijpsonline.com The synthesis of oxazoles can be significantly enhanced using microwave irradiation. nih.govsemanticscholar.orgacs.orgacs.org
For instance, the reaction of p-substituted 2-bromoacetophenone with urea in DMF can be carried out under microwave irradiation to produce 2-amino-4-(p-substituted phenyl)-oxazole derivatives. ijpsonline.comtandfonline.com Another example is the microwave-assisted Erlenmeyer synthesis of azalactones, which are precursors to oxazoles. ijpsonline.com The van Leusen synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) can also be efficiently performed under microwave conditions. nih.govsemanticscholar.orgacs.orgacs.org
Solvent-free or "neat" reaction conditions are another tenet of green chemistry. The synthesis of oxazoles has been successfully demonstrated under solvent-free conditions, often in conjunction with microwave irradiation or the use of solid supports. kthmcollege.ac.inrsc.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Oxazole Synthesis
| Feature | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours to days | Minutes |
| Energy Consumption | High | Low |
| Solvent Usage | Often requires high-boiling, toxic solvents | Can often be performed with greener solvents or solvent-free |
| Yield | Variable, sometimes lower | Often higher yields |
| Side Reactions | More prevalent due to prolonged heating | Minimized due to shorter reaction times |
Biocatalytic and Flow Chemistry Approaches
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach offers high selectivity and mild reaction conditions. Natural clays have been used as biocatalysts for the condensation of substituted acetophenone with urea and thiourea to form 2,4-disubstituted oxazoles in a green media, providing good product yields. tandfonline.com
Flow chemistry, where reactions are carried out in a continuous stream through a reactor, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. uc.pt The synthesis of oxazole derivatives has been successfully adapted to flow chemistry systems. acs.orgacs.orgresearchgate.net For example, a continuous flow process can be used to convert isoxazoles into their oxazole counterparts via a photochemical transposition reaction. organic-chemistry.org This method allows for the rapid and mild synthesis of various di- and trisubstituted oxazoles. organic-chemistry.org
Catalysis in Oxazole Synthesis: Mechanism and Optimization
Catalysis plays a pivotal role in the efficient synthesis of oxazoles, with various metals and organocatalysts being employed to facilitate ring formation. tandfonline.comasccindapur.com
The choice of catalyst can significantly influence the reaction's outcome, including yield, regioselectivity, and substrate scope. Common catalysts include palladium, copper, gold, and ruthenium complexes. organic-chemistry.orgtandfonline.comnih.govresearchgate.net
For instance, palladium catalysts are widely used in cross-coupling reactions to introduce substituents onto the oxazole ring. nih.gov Copper catalysts are effective in oxidative cyclization reactions for the synthesis of 2,4,5-trisubstituted oxazoles. kthmcollege.ac.inorganic-chemistry.org Gold catalysts have been shown to be efficient in multicomponent reactions for the synthesis of trisubstituted oxazoles. researchgate.net
The mechanism of catalysis in oxazole synthesis is diverse. For example, in palladium-catalyzed direct arylation of oxazoles, the mechanism can involve a concerted metalation-deprotonation pathway or an oxidative addition/reductive elimination cycle. nih.gov In copper-catalyzed reactions, the mechanism may involve the formation of a copper-acetylide intermediate. jsynthchem.com
Optimization of catalytic reactions is crucial for achieving high efficiency. This involves screening various parameters such as the catalyst precursor, ligands, base, solvent, and temperature. researchgate.net For example, in the synthesis of 2,5-disubstituted oxazoles via an iodine-catalyzed tandem oxidative cyclization, optimization of the amount of iodine and the choice of oxidant are key to maximizing the yield. organic-chemistry.org
Table 2: Overview of Catalysts in Oxazole Synthesis
| Catalyst Type | Typical Reactions | Advantages |
|---|---|---|
| Palladium | Cross-coupling (e.g., Suzuki, Heck), Direct Arylation | High efficiency, broad substrate scope |
| Copper | Oxidative cyclization, Ullmann coupling | Lower cost than palladium, unique reactivity |
| Gold | Multicomponent reactions, cycloisomerization | Mild reaction conditions, high atom economy |
| Ruthenium | C-H activation | High functional group tolerance |
| Iodine | Oxidative cyclization | Metal-free, inexpensive |
Role of Transition Metal Catalysts (e.g., Palladium, Gold, Copper)
Transition metals have become indispensable in the synthesis of complex heterocyclic systems, offering powerful pathways for C-C, C-N, and C-O bond formation. Catalysts based on palladium, gold, and copper are particularly prominent in the construction of the oxazole scaffold and the introduction of complex aryl substituents.
Palladium Catalysis
Palladium catalysts are exceptionally versatile for forming carbon-carbon bonds, making them ideal for introducing the "2-bromo-6-fluoro-3-methoxyphenyl" moiety onto a pre-formed oxazole ring or for constructing the aryl-oxazole bond during the cyclization process. Direct arylation is a powerful technique that allows for the coupling of aryl halides with heterocycles, avoiding the need for pre-functionalized organometallic reagents. organic-chemistry.org For instance, palladium-catalyzed C-5 arylation of oxazoles with a range of aryl bromides can be achieved with high regioselectivity. organic-chemistry.org The choice of phosphine ligands and solvents is critical in directing the selectivity between the C-2 and C-5 positions of the oxazole ring. organic-chemistry.org Suzuki-Miyaura coupling, another cornerstone of palladium catalysis, can be employed by reacting a 5-bromooxazole derivative with an appropriate arylboronic acid, or vice versa. nih.gov
| Reaction Type | Catalyst/Ligand | Substrates | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| C-5 Direct Arylation | Pd(OAc)₂ / SPhos | Oxazole, Aryl Bromide | K₂CO₃, DMA, 120 °C | 5-Aryloxazole | High | organic-chemistry.org |
| C-2 Direct Arylation | Pd(OAc)₂ / CPhos | Oxazole, Aryl Bromide | K₂CO₃, Toluene, 120 °C | 2-Aryloxazole | High | organic-chemistry.org |
| Suzuki Coupling | Pd(PPh₃)₄ | 5-Bromo-2-fluoropyridine, Arylboronic Acid | K₃PO₄, Dioxane/H₂O, 100 °C | 5-Aryl-2-fluoropyridine | 92% | nih.gov |
Gold Catalysis
Gold catalysis has emerged as a powerful tool for the synthesis of heterocycles, primarily through its ability to activate alkynes and other unsaturated systems. A common strategy for oxazole synthesis involves the gold-catalyzed intermolecular reaction of terminal alkynes with nitriles, proceeding through an α-oxo gold carbene intermediate. organic-chemistry.org This [2+2+1] annulation uses an oxidant to provide the oxygen atom for the oxazole ring. organic-chemistry.org Gold catalysts can also promote the regioselective [3+2] cycloaddition of alkynyl triazenes with dioxazoles to furnish fully substituted oxazoles under mild conditions. nih.govnih.gov These methods are valued for their high efficiency, broad substrate scope, and mild reaction conditions. acs.org
| Reaction Type | Catalyst | Starting Materials | Conditions | Key Intermediate | Yield | Reference |
|---|---|---|---|---|---|---|
| Intermolecular Alkyne Oxidation | [Au]-complex | Terminal Alkyne, Nitrile, Oxidant | Solvent (e.g., Nitrile), RT | α-Oxo Gold Carbene | Good to Excellent | organic-chemistry.org |
| [3+2] Cycloaddition | AuCl₃/AgOTf | Alkynyl Triazene, 1,2,4-Dioxazole | DCE, 60 °C | Gold Carbene Species | Up to 95% | nih.govnih.gov |
| Single O-Transfer | [Au]-catalyst | Internal CF₃-Alkyne, Pyridine (B92270) N-oxide, Nitrile | Mild Conditions | - | Up to 96% | acs.org |
Copper Catalysis
Copper catalysts offer a cost-effective and efficient alternative for the synthesis of oxazoles. Various copper-catalyzed reactions have been developed, including oxidative cyclizations and tandem reactions. researchgate.net For example, the copper(II)-catalyzed oxidative cyclization of enamides via vinylic C-H bond functionalization provides a direct route to 2,5-disubstituted oxazoles. organic-chemistry.org Another approach involves the reaction of arylacetylenes with α-amino acids in the presence of Cu(NO₃)₂·3H₂O and iodine. organic-chemistry.org Copper(I) catalysts can facilitate the intramolecular cyclization of functionalized enamides and promote tandem reactions between isocyanoacetates and aldehydes to yield highly functionalized oxazoles. acs.orgrsc.org These methods are attractive due to the low cost of copper and their operational simplicity. nih.govnih.gov
| Reaction Type | Catalyst | Substrates | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| Oxidative Cyclization | Cu(OAc)₂ | Enamides | O₂, Room Temp. | 2,5-Disubstituted Oxazoles | Good | organic-chemistry.org |
| Intramolecular Cyclization | CuI | β-(Methylthio)enamides | Toluene, Reflux | 2-Phenyl-4,5-substituted Oxazoles | Excellent | acs.org |
| Tandem Cycloaddition/Oxidation | CuBr | Ethyl 2-isocyanoacetate, Aldehydes | O₂, DBU, CH₃CN | 4,5-Difunctionalized Oxazoles | 31-83% | rsc.org |
Organocatalysis and Acid/Base Catalysis
While metal-catalyzed reactions are powerful, concerns over cost and metal toxicity have spurred the development of metal-free alternatives. rsc.orgrsc.org Organocatalysis and traditional acid/base-mediated reactions provide robust and often complementary strategies for synthesizing oxazole rings. researchgate.net
Organocatalysis
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While direct organocatalytic synthesis of the oxazole ring in a manner analogous to the target compound is less common than for other heterocycles like triazoles, the principles can be adapted. nih.govresearchgate.net For instance, enolate-mediated reactions are fundamental to many organocatalytic transformations. The classic Van Leusen oxazole synthesis, which reacts aldehydes with p-tolylsulfonylmethyl isocyanide (TosMIC), is a prime example of a base-catalyzed process. organic-chemistry.org The use of a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin as the base allows for simple purification by filtration, highlighting an advantage of heterogeneous catalysis. organic-chemistry.org
Acid/Base Catalysis
Acid- and base-catalyzed cyclization and dehydration reactions are foundational to oxazole synthesis. The Robinson-Gabriel synthesis involves the acid-catalyzed cyclodehydration of α-acylamino ketones using strong dehydrating agents like sulfuric acid or phosphorus pentachloride. pharmaguideline.com Conversely, base-mediated methods are also prevalent. The aforementioned Van Leusen reaction is a versatile method for producing 5-substituted oxazoles from aldehydes and TosMIC in the presence of a base like K₂CO₃. organic-chemistry.org More recent developments include metal-free annulation of alkynes and nitriles using PhIO as an oxygen source in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH). organic-chemistry.org This acid catalyzes the coupling of α-diazoketones with amides to form the oxazole core under mild, metal-free conditions. organic-chemistry.org
| Method Name | Catalyst/Reagent | Starting Materials | Key Transformation | Product Type | Reference |
|---|---|---|---|---|---|
| Robinson-Gabriel Synthesis | H₂SO₄, PCl₅, or POCl₃ | α-Acylamino Ketones | Acid-catalyzed cyclodehydration | 2,5-Disubstituted Oxazoles | pharmaguideline.com |
| Van Leusen Synthesis | Base (e.g., K₂CO₃, Resin) | Aldehyde, TosMIC | Base-mediated cycloaddition | 5-Substituted Oxazoles | organic-chemistry.org |
| TfOH-Catalyzed Coupling | TfOH (Triflic Acid) | α-Diazoketone, Amide | Acid-catalyzed coupling | 2,4-Disubstituted Oxazoles | organic-chemistry.org |
| Iodine-Mediated Cyclization | I₂, t-BuOOH | Aldehyde, Amine, Alkyne | Domino oxidative cyclization | Polysubstituted Oxazoles | organic-chemistry.org |
Chemical Reactivity and Derivatization Strategies for 5 2 Bromo 6 Fluoro 3 Methoxyphenyl Oxazole
Electrophilic Aromatic Substitution on the Phenyl Ring and Oxazole (B20620) Nucleus
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, enabling the introduction of a wide array of functional groups. The feasibility and regioselectivity of such reactions on 5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole are governed by the directing effects of the substituents on both the phenyl and oxazole rings.
The oxazole ring itself is considered an electron-deficient heterocycle, which generally deactivates it towards electrophilic attack. msu.edu When such reactions do occur, substitution is typically directed to the C5 position. However, since the target molecule is already substituted at this position with the phenyl group, further electrophilic substitution on the oxazole nucleus is highly improbable under standard conditions.
Conversely, the phenyl ring is primed for electrophilic substitution, with the regiochemical outcome determined by the interplay of the existing substituents. The methoxy (B1213986) group (-OCH₃) is a strong activating group and is ortho, para-directing. The fluorine (-F) and bromine (-Br) atoms are deactivating groups due to their inductive electron withdrawal, but they are also ortho, para-directing because of resonance electron donation. msu.edu
Considering the positions of the current substituents:
The methoxy group at C3 directs electrophiles to the C2, C4, and C6 positions.
The fluorine atom at C6 directs to the C1 and C5 positions.
The bromine atom at C2 directs to the C1, C3, and C5 positions.
The C2, C3, and C6 positions are already occupied. The C1 and C5 positions are substituted with the oxazole and a hydrogen, respectively. The most activated position on the phenyl ring is C4, which is ortho to the strongly activating methoxy group and not sterically hindered by the adjacent hydrogen at C5. The position para to the methoxy group (C6) is blocked by fluorine. Therefore, electrophilic attack is most likely to occur at the C4 position.
While specific studies on this compound are not prevalent, the outcomes of halogenation and nitration can be predicted based on the established principles of electrophilic aromatic substitution.
Halogenation: The introduction of another halogen, such as chlorine or bromine, would likely require a Lewis acid catalyst (e.g., FeCl₃, FeBr₃). The reaction is anticipated to yield predominantly the 4-halo substituted product, driven by the powerful directing effect of the C3-methoxy group.
Nitration: Nitration, typically performed with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com This electrophile would attack the electron-rich phenyl ring, again with a strong preference for the C4 position, to yield 5-(2-bromo-4-nitro-6-fluoro-3-methoxyphenyl)oxazole. The reaction conditions would need to be carefully controlled to prevent side reactions or decomposition, given the multiple functional groups present. msu.edu
Nucleophilic Substitution Reactions and Their Influence on Substituent Chemistry
Nucleophilic substitution on the oxazole ring is generally rare and typically requires a suitable leaving group at the C2 position, which is the most electron-deficient carbon atom. researchgate.net As this compound lacks a leaving group on its oxazole core, direct nucleophilic substitution on this ring is not a viable pathway. Instead, strong nucleophiles may induce ring-opening followed by rearrangement. researchgate.net
Nucleophilic aromatic substitution (SₙAr) on the phenyl ring is a more plausible, albeit challenging, reaction pathway. The SₙAr mechanism is favored by the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group. libretexts.org In the subject molecule, the fluorine and bromine atoms are potential leaving groups. While the methoxy group is electron-donating and disfavors SₙAr, the cumulative electron-withdrawing effect of the fluorine, bromine, and the oxazole moiety could render the ring susceptible to attack by potent nucleophiles under forcing conditions (e.g., high temperature, strong base). The fluorine atom at C6 is generally a better leaving group than bromine in SₙAr reactions, suggesting that substitution of fluoride (B91410) by nucleophiles like alkoxides or amines could be possible, though likely requiring harsh conditions. Studies on related ortho-fluoro/methoxy benzoic acids have shown that displacement can be achieved with powerful organometallic nucleophiles. researchgate.net
Cross-Coupling Methodologies for Further Functionalization
The presence of a carbon-bromine bond on the phenyl ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These methodologies are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling extensive structural diversification. rsc.org
The Suzuki-Miyaura coupling reaction, which pairs an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base, is one of the most versatile C-C bond-forming reactions. nih.gov The C2-bromine atom of the molecule is well-suited for this transformation. Despite potential steric hindrance from the ortho-substituents (fluorine and the oxazole ring), Suzuki-Miyaura couplings on sterically demanding ortho-substituted aryl bromides are well-documented. nih.govresearchgate.net This reaction would allow for the introduction of a wide range of aryl, heteroaryl, alkyl, or vinyl groups at the C2 position, replacing the bromine atom.
Below is a table of representative Suzuki-Miyaura coupling reactions that could be applied to this compound, based on conditions used for structurally similar substrates.
| Boronic Acid/Ester Partner | Catalyst System | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-(6-fluoro-3-methoxy-[1,1'-biphenyl]-2-yl)oxazole |
| Pyridine-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 5-(6-fluoro-3-methoxy-2-(pyridin-3-yl)phenyl)oxazole |
| 4-(Trifluoromethyl)phenylboronic acid | Buchwald G3 Palladacycle / SPhos | K₃PO₄ | 2-MeTHF | 5-(6-fluoro-3-methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)oxazole |
| Methylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 5-(6-fluoro-3-methoxy-2-methylphenyl)oxazole |
Beyond the Suzuki-Miyaura reaction, the aryl bromide moiety serves as a handle for other important palladium-catalyzed transformations.
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynyl structures. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. mdpi.com
The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. This reaction allows for the introduction of vinyl groups and is tolerant of a wide range of functional groups. mdpi.com
The following table outlines potential Sonogashira and Heck reactions for the functionalization of this compound.
| Reaction Type | Coupling Partner | Catalyst System | Base/Additive | Solvent | Expected Product |
|---|---|---|---|---|---|
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | THF | 5-(6-fluoro-3-methoxy-2-(phenylethynyl)phenyl)oxazole |
| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 5-(6-fluoro-3-methoxy-2-((trimethylsilyl)ethynyl)phenyl)oxazole |
| Heck | Styrene | Pd(OAc)₂ | Na₂CO₃ | DMF | (E)-5-(6-fluoro-3-methoxy-2-styrylphenyl)oxazole |
| Heck | n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Triethylamine | Acetonitrile | (E)-butyl 3-(2-(oxazol-5-yl)-3-fluoro-6-methoxyphenyl)acrylate |
Ring Transformations and Rearrangement Reactions of the Oxazole Core
The oxazole ring, while aromatic, possesses inherent reactivity that can be exploited for ring transformations, providing pathways to other heterocyclic systems.
One of the classic reactions of oxazoles is their participation as a diene component in Diels-Alder reactions . wikipedia.org This [4+2] cycloaddition with a suitable dienophile (an alkene or alkyne) initially forms a bicyclic adduct which is often unstable. This intermediate can then undergo a retro-Diels-Alder reaction or rearrangement, typically with the loss of a small molecule, to afford a new aromatic ring, such as a pyridine (B92270) or a furan. researchgate.net For this compound, a reaction with an alkyne dienophile could potentially lead to a substituted furan, while reaction with an alkene could lead to a highly substituted pyridine derivative after subsequent oxidation.
The Cornforth rearrangement is another well-known thermal rearrangement specific to 4-acyloxazoles, where the acyl group and the C5 substituent exchange positions via a nitrile ylide intermediate. wikipedia.org However, this reaction is not directly applicable to this compound as it lacks the required 4-acyl substituent.
Furthermore, the oxazole ring can be susceptible to cleavage and recyclization upon treatment with certain nucleophiles. For instance, reaction with ammonia (B1221849) or formamide (B127407) can transform an oxazole into an imidazole (B134444). researchgate.net This transformation proceeds via nucleophilic attack at the C2 position, leading to ring opening and subsequent re-closure to form the imidazole ring. While challenging, this represents a potential pathway for converting the oxazole core into a different five-membered heterocycle.
Oxidative and Reductive Manipulations of the Oxazole System
The oxazole ring, being an electron-rich π-system, exhibits a distinct reactivity profile towards oxidative and reductive conditions. While the aromatic character imparts a degree of stability, the heteroatoms (nitrogen and oxygen) create sites of reactivity that can be exploited for chemical derivatization. The specific substitution pattern of this compound, particularly the electronically diverse substituents on the phenyl ring, can influence the outcome of these transformations.
Oxidative Manipulations
The oxazole nucleus is generally susceptible to cleavage by strong oxidizing agents. pharmaguideline.comslideshare.net The course of the reaction and the nature of the products are highly dependent on the oxidant used and the substitution pattern on the ring.
Common oxidative transformations include:
Ring Cleavage: Potent oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and ozone (O₃) typically lead to the cleavage of the oxazole ring. pharmaguideline.comyoutube.com For instance, the oxidation of 2,4,5-triphenyloxazole with such agents results in the formation of three equivalents of benzoic acid. youtube.com In the context of this compound, this would likely yield 2-bromo-6-fluoro-3-methoxybenzoic acid and other fragmented products. Milder oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN) have also been shown to cleave the ring; for example, 4,5-diphenyloxazole (B1616740) is converted to an imide and benzoic acid. cutm.ac.inchemeurope.com
Photo-oxidation: The reaction with singlet oxygen, typically generated photochemically, provides a pathway to triamides via a [4+2] cycloaddition mechanism. cdu.edu.auresearchgate.net This reaction underscores the diene-like character of the oxazole ring. The interaction of singlet oxygen with the oxazole core is expected to proceed via [4+2]-cycloaddition processes. cdu.edu.au
Enzymatic Oxidation: A notable transformation is the ring oxidation of C2-unsubstituted (2H) oxazoles into 2-oxazolones, a reaction catalyzed by cytosolic aldehyde oxidase. nih.gov This enzymatic process involves the incorporation of an oxygen atom from water and has been observed for various 4- or 5-substituted oxazoles. nih.gov Given that this compound is unsubstituted at the C2 position, it could potentially be a substrate for such enzymatic oxidation.
N-Oxide Formation: In some cases, oxidation can occur at the nitrogen atom to yield the corresponding oxazole N-oxide, particularly with substituted oxazoles. pharmaguideline.com
It is important to note that the oxazole ring is often stable towards hydrogen peroxide (H₂O₂), which allows for selective oxidation of other functional groups within a molecule if present. pharmaguideline.comslideshare.net
Table 1: Summary of Oxidative Reactions of the Oxazole Ring
| Oxidizing Agent | Typical Reaction | Product(s) | Reference(s) |
| KMnO₄, H₂CrO₄, O₃ | Ring Cleavage | Carboxylic acids, Imides | pharmaguideline.comslideshare.netyoutube.com |
| Ceric Ammonium Nitrate (CAN) | Ring Cleavage | Imide, Benzoic Acid | cutm.ac.inchemeurope.com |
| Singlet Oxygen (¹O₂) | [4+2] Cycloaddition / Rearrangement | Triamides | cdu.edu.au |
| Aldehyde Oxidase | Enzymatic Ring Oxidation | 2-Oxazolone | nih.gov |
Reductive Manipulations
The reduction of the oxazole ring can lead to various products, including partially saturated oxazolines, fully saturated oxazolidines, or ring-cleaved products, depending on the reducing agent and reaction conditions. semanticscholar.org
Key reductive strategies include:
Catalytic Hydrogenation: The complete reduction of the oxazole ring to an oxazolidine (B1195125) can be achieved through catalytic hydrogenation, for example, using sodium in ethanol (B145695). slideshare.netyoutube.com This method transforms the aromatic heterocycle into its fully saturated counterpart.
Dissolving Metal Reduction: The use of sodium in ethanol can reduce oxazoles to oxazolines and further to oxazolidines. slideshare.net
Metal Alloy Reduction: A reduction method employing a nickel-aluminum alloy (Ni-Al) in aqueous potassium hydroxide (B78521) has been shown to afford ring-opened products or oxazolines. semanticscholar.org
Electrochemical Reduction: Polarographic reduction of the oxazole ring has been performed in protic solvents like methanol. This reaction typically occurs at the C2-position of the ring. semanticscholar.org
Reductive Cleavage: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can induce reductive cleavage of the oxazole ring. youtube.com
In many instances, the oxazole moiety is relatively stable towards reducing agents, allowing for the selective reduction of other functionalities within the same molecule. slideshare.netyoutube.com For this compound, the presence of the bromo substituent introduces a potential site for competitive reduction (dehalogenation) under certain catalytic or dissolving metal reduction conditions.
Table 2: Summary of Reductive Reactions of the Oxazole Ring
| Reducing Agent / Method | Typical Reaction | Product(s) | Reference(s) |
| Sodium (Na) in Ethanol | Catalytic Hydrogenation / Dissolving Metal Reduction | Oxazoline (B21484), Oxazolidine | slideshare.netyoutube.com |
| Nickel-Aluminum (Ni-Al) Alloy | Reduction | Ring-opened products, Oxazolines | semanticscholar.org |
| Electrochemical Reduction | Polarographic Reduction | Reduction at C2-position | semanticscholar.org |
| Lithium Aluminum Hydride (LiAlH₄) | Reductive Cleavage | Ring-opened products | youtube.com |
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures
NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. For a molecule with the complexity of 5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole, which features a highly substituted aromatic ring and a heterocyclic moiety, multi-dimensional NMR techniques are indispensable for unambiguous signal assignment.
One-dimensional ¹H and ¹³C NMR provide initial information, but the substituted nature of the molecule necessitates two-dimensional (2D) experiments to resolve ambiguities and establish connectivity.
¹H and ¹³C NMR Spectra: The ¹H NMR spectrum is expected to show distinct signals for the two protons on the oxazole (B20620) ring and the two protons on the phenyl ring. The methoxy (B1213986) group will present as a singlet. The ¹³C NMR spectrum will display ten unique carbon signals corresponding to the molecular formula C₁₀H₇BrFNO₂. The chemical shifts are influenced by the electronic effects of the substituents (bromine, fluorine, methoxy, and the oxazole ring). researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. A key expected correlation would be between the two adjacent aromatic protons on the phenyl ring (H-4 and H-5). Similarly, coupling between the oxazole protons (H-2 and H-4) would be observed, confirming their positions within the heterocyclic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon to which it is directly attached. This allows for the unambiguous assignment of protonated carbons. For instance, it would link the aromatic proton signals to their corresponding aromatic carbon signals and the oxazole proton signals to their respective carbons in the oxazole ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the molecular skeleton by showing correlations between protons and carbons over two or three bonds. Key HMBC correlations would be expected to definitively connect the substituted phenyl ring to the oxazole moiety. For example, correlations from the methoxy protons (-OCH₃) to the C-3 of the phenyl ring would confirm the methoxy position. Furthermore, correlations from the oxazole H-4 to the phenyl C-5, and from the phenyl H-4 to the oxazole C-5 would establish the critical bond between the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations that help define the molecule's conformation. An expected NOE would be observed between the methoxy group protons and the aromatic proton at the C-4 position, confirming their spatial proximity.
The following table summarizes the predicted NMR data based on the analysis of similar structures and substituent effects.
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
|---|---|---|---|---|
| Phenyl C-1 | - | ~125-130 | - | - |
| Phenyl C-2 (C-Br) | - | ~115-120 | - | - |
| Phenyl C-3 (C-OCH₃) | - | ~155-160 | - | - |
| Phenyl C-4 | ~7.0-7.2 (d) | ~110-115 | C-2, C-5, C-6 | H-5, OCH₃ |
| Phenyl C-5 | ~7.3-7.5 (t) | ~128-132 | C-1, C-3, C-4, Oxazole C-5 | H-4, H-6 |
| Phenyl C-6 (C-F) | - | ~158-162 (d, ¹JCF) | - | - |
| OCH₃ | ~3.9 (s) | ~56 | Phenyl C-3 | Phenyl H-4 |
| Oxazole C-2 | ~7.9-8.1 (s) | ~150-155 | C-4, C-5 | H-4 |
| Oxazole C-4 | ~7.2-7.4 (s) | ~120-125 | C-2, C-5 | H-2, Phenyl H-6 |
| Oxazole C-5 | - | ~145-150 | - | - |
To overcome challenges such as signal overlap or to trace metabolic pathways, isotopic labeling can be employed. While typically used for larger biomolecules, it is also a powerful tool for small molecules. In the synthesis of this compound, incorporating stable isotopes like ¹³C, ¹⁵N, or ²H at specific positions can provide invaluable information.
For instance, using a ¹³C-labeled precursor for the methoxy group would allow for easy identification of the methoxy carbon signal and any long-range couplings to it. Synthesizing the oxazole ring using a ¹⁵N-labeled precursor would enable ¹⁵N NMR spectroscopy. A ¹H-¹⁵N HMBC experiment could then definitively confirm connectivity by showing correlations from the oxazole protons (H-2 and H-4) to the ring nitrogen, solidifying the structural assignment. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula and Fragmentation Pathway Analysis
HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For C₁₀H₇⁷⁹BrFNO₂, the calculated monoisotopic mass is 270.9722 u. An experimental HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, providing data on the molecule's structural components. The fragmentation pattern serves as a fingerprint and helps to confirm the connectivity of the atoms. For this compound, characteristic fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃): Cleavage of the methoxy group, resulting in a fragment ion with a loss of ~15 Da.
Loss of carbon monoxide (CO): A common fragmentation pathway for heterocyclic rings like oxazole.
Cleavage of the C-C bond between the rings: This would lead to fragment ions corresponding to the substituted phenyl cation and the oxazole cation, or vice versa. nih.gov
The masses of these fragment ions can be precisely measured to deduce their elemental compositions, thereby confirming the structural subunits of the parent molecule.
A key diagnostic feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic pattern for any ion containing a bromine atom: two peaks of almost equal intensity separated by two mass units (m/z), referred to as the M and M+2 peaks. The presence of this distinct 1:1 doublet for the molecular ion and any bromine-containing fragments is a definitive indicator of a monobrominated compound.
| Ion | Isotopes | Calculated m/z | Expected Relative Intensity (%) |
|---|---|---|---|
| [M]⁺ | C₁₀H₇⁷⁹BrFNO₂ | 270.9722 | 100 |
| [M+2]⁺ | C₁₀H₇⁸¹BrFNO₂ | 272.9702 | ~97 |
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. Strong absorptions are expected for polar bonds.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that cause a change in the polarizability of the molecule are Raman active. This technique is particularly sensitive to non-polar, symmetric bonds.
For this compound, key vibrational modes can be predicted.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| C-H Stretch | Aromatic/Oxazole | 3000–3150 | Medium/Strong |
| C-H Stretch | Methoxy (-OCH₃) | 2850–2960 | Medium/Medium |
| C=C / C=N Stretch | Aromatic & Oxazole Ring | 1450–1620 | Strong/Strong |
| C-O-C Stretch (asymmetric) | Aryl Ether (Methoxy) | 1200–1275 | Strong/Medium |
| C-O-C Stretch (symmetric) | Aryl Ether (Methoxy) | 1020–1075 | Medium/Strong |
| C-O Stretch | Oxazole Ring | 1050-1150 | Strong/Medium |
| C-F Stretch | Aryl Fluoride (B91410) | 1100–1300 | Strong/Weak |
| C-Br Stretch | Aryl Bromide | 500–650 | Medium/Strong |
The combination of these techniques provides a powerful toolkit for the unequivocal structural determination of this compound.
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Conformation and Intermolecular Interactions
A single-crystal X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal information on the bond lengths, bond angles, and torsion angles of this compound, revealing its exact solid-state conformation. Furthermore, SCXRD analysis elucidates the packing of molecules within the crystal lattice, which is governed by various intermolecular forces.
As of the current literature search, a crystal structure for this compound has not been reported. Therefore, specific crystallographic parameters cannot be provided. A hypothetical data table that would be generated from such a study is presented below to illustrate the type of information that would be obtained.
Hypothetical Crystallographic Data Table for this compound
| Parameter | Value (Hypothetical) |
|---|---|
| Chemical Formula | C₁₀H₇BrFNO₂ |
| Formula Weight | 272.07 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| Absorption Coefficient (mm⁻¹) | Value |
| F(000) | Value |
| Reflections collected | Value |
| Independent reflections | Value |
| R_int | Value |
| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |
Note: The values in this table are placeholders and would be determined experimentally.
Analysis of Hydrogen Bonding and π-Stacking Interactions
The analysis of intermolecular interactions is crucial for understanding the supramolecular assembly and physicochemical properties of a compound. In the absence of experimental data for this compound, a predictive discussion can be framed based on its structural features.
Hydrogen Bonding: Conventional hydrogen bonds (e.g., O-H···N, N-H···O) are not expected for this molecule as it lacks classical hydrogen bond donors. However, weaker C-H···O and C-H···N interactions could play a significant role in the crystal packing. The oxygen and nitrogen atoms of the oxazole ring, as well as the oxygen of the methoxy group, could act as hydrogen bond acceptors. The aromatic C-H groups on both the phenyl and oxazole rings could act as donors.
A detailed analysis, including a table of interaction geometries, would require the precise atomic coordinates and unit cell parameters from an SCXRD experiment.
Hypothetical Intermolecular Interaction Data Table
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Operation |
|---|---|---|---|---|---|
| C-H···O | Value | Value | Value | Value | Code |
| C-H···N | Value | Value | Value | Value | Code |
| π-Stacking Interaction | Centroid-Centroid Distance (Å) | Dihedral Angle (°) | Slip Angle (°) | Symmetry Operation |
Note: This table illustrates the parameters used to define and analyze intermolecular interactions from crystallographic data. All values are placeholders.
Until an experimental crystal structure is determined and published, any discussion on the solid-state conformation and intermolecular interactions of this compound remains speculative.
Computational and Theoretical Investigations of 5 2 Bromo 6 Fluoro 3 Methoxyphenyl Oxazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometry
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely applied to determine the optimized molecular geometry—the most stable three-dimensional arrangement of atoms—and to calculate various electronic properties. irjweb.comnih.gov For a molecule like 5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole, DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a precise structural model. These calculations are foundational for further computational analysis, including the study of molecular orbitals and reactivity. irjweb.comdergipark.org.tr
A critical aspect of performing accurate DFT calculations is the selection of an appropriate exchange-correlation functional and basis set. nih.gov This choice is particularly important for halogenated systems like this compound, which contains both bromine and fluorine.
Functionals: The functional approximates the complex exchange and correlation effects of electrons. For general purposes, hybrid functionals like B3LYP are widely used. irjweb.com However, for systems involving noncovalent interactions, which can be influenced by halogens, dispersion-corrected functionals (e.g., B3LYP-D3, ωB97X-D) are often necessary to achieve accurate results. researchgate.netacs.org Functionals from the Minnesota family (e.g., M06-2X) have also shown good performance for a variety of chemical systems. stackexchange.com
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set affect both the accuracy and computational cost of the calculation. youtube.com
Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) are common and offer a good balance of accuracy and efficiency for many organic molecules. irjweb.comajchem-a.com The addition of polarization functions (d,p) and diffuse functions (+) is crucial for describing the electron distribution around electronegative atoms like fluorine, oxygen, and bromine. youtube.com
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit, offering higher accuracy, particularly for correlated calculations. stackexchange.comresearchgate.netechemi.com For heavier elements like bromine, effective core potentials (ECPs) can be used to replace the inner core electrons, reducing computational cost and incorporating relativistic effects. youtube.comresearchgate.net
Karlsruhe basis sets (e.g., def2-SVP, def2-TZVP) are another well-regarded option, often paired with matching ECPs for heavy elements, and are known for their robustness across the periodic table. nih.gov
The table below summarizes common functionals and basis sets suitable for calculations on halogenated aromatic molecules.
| Category | Examples | Primary Application/Suitability |
|---|---|---|
| Hybrid Functionals | B3LYP, PBE0 | General purpose, widely used for geometries and energies. |
| Dispersion-Corrected Functionals | B3LYP-D3, ωB97X-D, M06-2X | Essential for systems with noncovalent interactions, including halogen bonding and π-stacking. |
| Pople-style Basis Sets | 6-311G(d,p), 6-311++G(d,p) | Good balance of cost and accuracy for organic molecules. Diffuse functions (++) are important for anions and electronegative atoms. |
| Dunning Basis Sets | cc-pVTZ, aug-cc-pVTZ | High accuracy, systematically improvable. "aug-" prefix indicates diffuse functions. |
| Karlsruhe Basis Sets | def2-TZVP, def2-QZVP | Robust and efficient for a wide range of elements, often used with effective core potentials (ECPs) for heavy atoms like bromine. |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. dergipark.org.tr The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as the electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an acceptor. dergipark.org.trajchem-a.com
LUMO: This orbital acts as the electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons. dergipark.org.tr
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.comscispace.com Conversely, a small gap suggests the molecule is more reactive. scispace.com From the HOMO and LUMO energies, other chemical reactivity descriptors can be calculated, such as chemical potential, hardness, and softness. irjweb.comajchem-a.com
For this compound, the HOMO is expected to be distributed primarily over the electron-rich oxazole (B20620) and methoxy-substituted phenyl rings, while the LUMO would likely be spread across the aromatic system. The table below presents representative data that would be obtained from a DFT calculation on a molecule of this type.
| Parameter | Symbol | Formula | Typical Value (eV) | Interpretation |
|---|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 to -5.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy | ELUMO | - | -2.5 to -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.0 | Indicator of chemical reactivity and kinetic stability. irjweb.com |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.5 to -3.5 | Measures the escaping tendency of electrons from an equilibrium system. |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 | Measures resistance to change in electron distribution. scispace.com |
Quantum Chemical Calculations for Reactivity Prediction and Reaction Mechanisms
Quantum chemical calculations are instrumental in predicting the reactivity of a molecule and elucidating the detailed pathways of chemical reactions. researchgate.netrsc.orgrsc.org By modeling the potential energy surface of a reaction, these methods can identify stable intermediates and high-energy transition states, providing a complete picture of the reaction mechanism. rsc.orgnih.gov
Transition state theory (TST) provides a framework for understanding reaction rates. wikipedia.org A transition state (TS) is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on the pathway between reactants and products. psu.edu It represents a first-order saddle point on the potential energy surface. rsc.org
Computational methods can locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea) or activation barrier. psu.eduacs.org A high activation barrier corresponds to a slow reaction, while a low barrier indicates a faster reaction. For a molecule like this compound, potential reactions could include nucleophilic aromatic substitution or metal-catalyzed cross-coupling at the C-Br bond. acs.org DFT calculations can model these reaction pathways, identify the transition states, and compute the activation energies to predict the most favorable reaction pathway. acs.orgacs.org
The following table illustrates the type of energetic data that can be obtained from a computational study of a reaction mechanism.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials (e.g., this compound + Nucleophile) | 0.0 (Reference) |
| Transition State (TS) | Highest energy point on the reaction pathway. psu.edu | +15 to +25 |
| Intermediate (if any) | A local minimum on the reaction pathway between two transition states. | -5 to +5 |
| Products | Final species after the reaction is complete. | -20 to -10 (for an exothermic reaction) |
| Activation Energy (Ea) | Energy(TS) - Energy(Reactants). acs.org | +15 to +25 |
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govchemrxiv.orgmdpi.com The MEP is mapped onto the electron density surface, using a color scale to indicate regions of different electrostatic potential. chemrxiv.orgnih.govresearchgate.net
Red: Indicates regions of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack and are associated with lone pairs on electronegative atoms. nih.govresearchgate.net
Blue: Indicates regions of low electron density and positive electrostatic potential. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms or electron-withdrawing groups. nih.govresearchgate.net
Green/Yellow: Represents regions of neutral or near-zero potential. nih.gov
For this compound, the MEP map would reveal negative potential (red) around the nitrogen and oxygen atoms of the oxazole ring and the oxygen of the methoxy (B1213986) group, identifying them as nucleophilic centers. nih.gov Positive potential (blue) would be expected around the hydrogen atoms of the aromatic ring. This analysis provides a qualitative prediction of how the molecule will interact with other reagents or biological targets. chemrxiv.org
| Functional Group/Region | Expected MEP Characteristic | Predicted Reactivity |
|---|---|---|
| Oxazole Nitrogen Atom | Electron-rich (Red) | Site for electrophilic attack, protonation, hydrogen bond acceptor. nih.gov |
| Oxazole and Methoxy Oxygen Atoms | Electron-rich (Red) | Sites for electrophilic attack, hydrogen bond acceptor. nih.gov |
| Aromatic Ring Hydrogens | Electron-deficient (Blue) | Potential sites for interaction with nucleophiles. |
| π-system of Aromatic/Oxazole Rings | Slightly electron-rich (Yellow/Green) | Can participate in π-stacking interactions. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
While DFT calculations provide a static, minimum-energy picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. mdpi.com
Solvent Effects: Chemical reactions and biological processes almost always occur in solution. MD simulations explicitly model the solvent, providing a more realistic environment than gas-phase DFT calculations. nih.govjlu.edu.cn By simulating the molecule in a box of water or another organic solvent, one can study how solvent molecules arrange themselves around the solute and how these interactions influence its conformation and dynamics. osti.govaip.orgrsc.org This is essential for accurately predicting properties like solubility and interaction energies in a real-world setting. nih.gov MD simulations thus bridge the gap between theoretical models and experimental reality. dntb.gov.uaacs.org
QSAR and QSPR Methodologies: Theoretical Frameworks and Parameter Calculation
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. conicet.gov.arwikipedia.org The fundamental principle is that the structural features of a molecule, such as this compound, determine its behavior. These models are developed by correlating molecular descriptors, which are numerical representations of molecular structure, with an observed activity or property. conicet.gov.ar
The development of a robust QSAR or QSPR model involves several key stages:
Data Set Selection : A series of compounds with known activities or properties is carefully selected.
Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound in the series.
Variable Selection : Statistical methods are employed to select the most relevant descriptors that have the highest correlation with the activity or property of interest.
Model Generation : A mathematical equation is constructed to link the selected descriptors to the activity or property. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. conicet.gov.armdpi.com
Model Validation : The generated model's statistical significance and predictive power are rigorously assessed using internal and external validation techniques to ensure its reliability. nih.govphyschemres.org
Molecular descriptors are central to QSAR/QSPR studies and can be categorized based on the structural aspects they represent. wikipedia.org For a molecule like this compound, these descriptors would quantify its electronic, steric, hydrophobic, and topological characteristics. The calculation of these parameters is performed using specialized software that can handle 2D and 3D structural inputs. youtube.com
Table 1: Common Molecular Descriptors in QSAR/QSPR Studies
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Constitutional (1D/2D) | Molecular Weight, Atom Count, Number of Rotatable Bonds | Basic structural and compositional information. |
| Topological (2D) | Connectivity Indices (e.g., Kier & Hall), Wiener Index | Atomic connectivity and branching of the molecular skeleton. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia | Three-dimensional size and shape of the molecule. |
| Electronic (3D) | Dipole Moment, Partial Atomic Charges, HOMO/LUMO Energies | Distribution of electrons and reactivity. conicet.gov.ar |
| Physicochemical (2D/3D) | LogP (Octanol-Water Partition Coefficient), Molar Refractivity, Polarizability | Hydrophobicity, steric bulk, and electronic distribution. |
The theoretical framework of QSAR/QSPR does not predict activities or properties from first principles but rather builds correlative models based on existing data. researchgate.net The goal is to create a statistically sound relationship that can rationalize the structure-activity/property trends within a series of compounds and guide the design of new molecules with desired characteristics. conicet.gov.ar
Ab Initio Methods for High-Accuracy Studies of Oxazole Systems
Ab initio (Latin for "from the beginning") quantum chemistry methods are a class of computational procedures for solving the electronic Schrödinger equation, based on fundamental physical constants and without the inclusion of empirical parameters derived from experimental data. ukim.mk These methods are employed to achieve high accuracy in the study of molecular properties, including the geometric and electronic structures of heterocyclic systems like oxazoles. researchgate.net
For oxazole derivatives, ab initio calculations can provide detailed insights into various molecular properties. researchgate.net These methods range in complexity and computational cost, from the foundational Hartree-Fock (HF) theory to more sophisticated post-Hartree-Fock methods that account for electron correlation, such as Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory. Density Functional Theory (DFT) is another powerful method, often used alongside ab initio calculations, that can provide a favorable balance between accuracy and computational expense for studying oxazole systems. researchgate.net
High-accuracy studies on oxazole systems using these methods can elucidate:
Molecular Geometry : Precise determination of bond lengths, bond angles, and dihedral angles in the ground and excited states. researchgate.net
Electronic Structure : Calculation of net atomic charges, dipole moments, and the energies and shapes of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity. researchgate.net
Spectroscopic Properties : Prediction of vibrational frequencies (IR spectra) and electronic transition energies (UV-Vis spectra).
Thermodynamic Properties : Calculation of energies of formation, ionization potentials, and electron affinities, providing insights into molecular stability and reactivity. ukim.mkresearchgate.net
The choice of method and basis set is critical in ab initio studies. The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but significantly increase the computational demand. The selection depends on the specific property being investigated and the desired level of accuracy for the oxazole system under study.
Table 2: Overview of Ab Initio and Related Methods for Oxazole Systems
| Method | Acronym | Theoretical Basis | Common Applications for Oxazole Systems |
|---|---|---|---|
| Hartree-Fock Theory | HF | Solves the Schrödinger equation for a multi-electron system assuming each electron moves in the average field of all other electrons. Does not fully account for electron correlation. | Initial geometry optimization, calculation of orbital energies, and as a starting point for more advanced methods. |
| Møller-Plesset Perturbation Theory | MPn (e.g., MP2) | A post-Hartree-Fock method that adds electron correlation as a perturbation to the HF solution. | Improved accuracy for geometries, interaction energies, and thermodynamic properties. |
| Coupled Cluster Theory | CC (e.g., CCSD(T)) | A highly accurate post-Hartree-Fock method that includes electron correlation to a very high degree. Often considered the "gold standard" in quantum chemistry. | High-accuracy benchmark calculations for energies, geometries, and properties where precision is paramount. |
| Density Functional Theory | DFT | Calculates the electronic structure based on the electron density rather than the many-electron wavefunction. Various functionals are available to approximate the exchange-correlation energy. | Widely used for geometry optimization, vibrational analysis, and electronic property calculations of medium to large oxazole derivatives due to its favorable accuracy-to-cost ratio. researchgate.net |
These high-accuracy computational studies are invaluable for understanding the intrinsic properties of substituted oxazoles like this compound, complementing experimental findings and providing a theoretical foundation for their reactivity and interactions.
Mechanistic Studies and Kinetic Analysis of Reactions Involving 5 2 Bromo 6 Fluoro 3 Methoxyphenyl Oxazole
Elucidation of Reaction Mechanisms for Oxazole (B20620) Formation and Functionalization
The formation of the 5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole core and its subsequent functionalization are complex processes governed by specific reaction mechanisms. Elucidating these pathways is key to controlling reaction outcomes and yields.
One of the most versatile methods for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis. nih.govijpsonline.com This reaction allows for the direct formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). For the synthesis of this compound, the proposed mechanism begins with the base-mediated deprotonation of TosMIC. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of 2-bromo-6-fluoro-3-methoxybenzaldehyde. This is followed by an intramolecular cyclization where the alkoxide attacks the isocyanide carbon, leading to a 5-hydroxyoxazoline intermediate. Subsequent elimination of the tosyl group and water yields the aromatic oxazole ring. nih.gov
The primary route for the functionalization of this compound involves the substitution of the bromine atom on the phenyl ring. Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are highly effective for this purpose. nih.govjocpr.comresearchgate.net The generally accepted mechanism for the Suzuki coupling involves a catalytic cycle with a palladium(0) species. The cycle is initiated by the oxidative addition of the aryl bromide (this compound) to the Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where an organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new carbon-carbon bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.govnih.gov
The identification and characterization of transient species such as intermediates and transition states are paramount for confirming a proposed reaction mechanism.
In the Van Leusen synthesis of the oxazole ring, the key intermediate is the substituted oxazoline (B21484) formed after the initial cycloaddition. nih.gov This five-membered heterocyclic intermediate is not aromatic and is typically unstable under the reaction conditions, readily eliminating p-toluenesulfinic acid to form the final, stable oxazole product. Spectroscopic studies under carefully controlled conditions could potentially allow for the detection of this oxazoline species.
For the palladium-catalyzed Suzuki-Miyaura functionalization, the catalytic cycle proceeds through several well-defined organometallic intermediates. nih.gov
Oxidative Addition Complex : Following the initial reaction of the bromo-substituted oxazole with the Pd(0) catalyst, a square planar Pd(II) complex is formed. In this intermediate, both the aryl group and the bromide are bonded to the palladium center.
Transmetalation Intermediate : After the addition of the boronic acid and base, a new intermediate is formed where the organic moiety from the boron reagent has displaced the bromide on the palladium atom. The exact nature of this species can vary, but it precedes the final bond-forming step.
The transition states represent the highest energy points along the reaction coordinate for each elementary step (oxidative addition, transmetalation, reductive elimination). These transient structures are not directly observable but can be modeled using computational chemistry to understand the energy barriers of the reaction. beilstein-journals.orgacs.org
Kinetic Profiling of Key Reaction Steps
Often, the transmetalation or reductive elimination step is found to be rate-determining in Suzuki-Miyaura reactions. nih.gov The reaction rate's dependence on the concentration of each reactant can be used to construct a rate law. For example, if the reaction is first-order in the aryl halide and the palladium catalyst but zero-order in the boronic acid, it would suggest that oxidative addition is the rate-determining step. Conversely, a dependence on the boronic acid concentration would implicate transmetalation in the rate-limiting part of the cycle.
| Entry | [Substrate] (M) | [Arylboronic Acid] (M) | [Pd Catalyst] (mM) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.10 | 0.15 | 1.0 | 1.5 x 10-5 |
| 2 | 0.20 | 0.15 | 1.0 | 3.0 x 10-5 |
| 3 | 0.10 | 0.30 | 1.0 | 1.5 x 10-5 |
| 4 | 0.10 | 0.15 | 2.0 | 3.0 x 10-5 |
This interactive table presents hypothetical data illustrating how reaction rates might change with reactant concentrations. The data suggests the reaction is first-order with respect to the substrate and catalyst, and zero-order with respect to the arylboronic acid under these conditions, implying oxidative addition may be the rate-determining step.
Isotope Effect Studies for Mechanistic Pathway Confirmation
The kinetic isotope effect (KIE) is a powerful tool used to probe the involvement of specific bond-breaking events in the rate-determining step of a reaction. nih.gov This is achieved by comparing the reaction rate of a substrate with that of its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium).
While the primary functionalization of this compound occurs at the C-Br bond, KIE studies are highly relevant for alternative functionalization pathways, such as direct C-H activation. If a direct arylation reaction were attempted on the oxazole or phenyl rings, replacing a C-H bond with a C-D bond at the reaction site would allow for the measurement of a KIE.
A primary KIE value (kH/kD) significantly greater than 1 indicates that the C-H bond is being broken in the rate-determining step of the reaction. researchgate.netresearchgate.net A value close to 1 would suggest that C-H bond cleavage occurs after the rate-limiting step or not at all. For instance, in a hypothetical direct C-H arylation at the C4 position of the oxazole ring, a large KIE would provide strong evidence for a mechanism where C-H bond activation is the kinetically significant step.
| Position of Deuteration | kH (s-1) | kD (s-1) | KIE (kH/kD) | Mechanistic Implication |
|---|---|---|---|---|
| Oxazole C4-H/D | 2.4 x 10-4 | 0.5 x 10-4 | 4.8 | C-H bond cleavage is part of the rate-determining step. |
| Phenyl C4-H/D | 1.8 x 10-4 | 1.7 x 10-4 | 1.06 | C-H bond cleavage is not involved in the rate-determining step. |
This table provides illustrative KIE values, demonstrating how this technique can distinguish between different potential reaction sites and mechanisms.
Computational Verification of Proposed Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for verifying proposed reaction mechanisms by calculating the thermodynamic and kinetic parameters of a reaction pathway. nih.govirjweb.com For reactions involving this compound, DFT can be used to model the entire reaction energy profile.
In the context of the Suzuki-Miyaura functionalization, computational studies can provide the relative free energies of all intermediates and transition states in the catalytic cycle. nih.govmdpi.com By calculating the energy barriers (activation energies) for oxidative addition, transmetalation, and reductive elimination, the rate-determining step can be identified as the one with the highest energy transition state. These calculations can also predict the regioselectivity of reactions and explain the effect of ligands and substituents on reaction efficiency. nih.gov For example, DFT calculations could confirm that oxidative addition of the C-Br bond to the palladium catalyst is energetically more favorable than oxidative addition to the C-F bond, explaining the observed selectivity. rsc.org
| Species/State | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants + Pd(0) | Initial state | 0.0 |
| TSOA | Oxidative Addition Transition State | +15.2 |
| IntOA | Oxidative Addition Intermediate | -5.8 |
| TSTM | Transmetalation Transition State | +18.5 |
| IntRE | Reductive Elimination Precursor | -12.1 |
| TSRE | Reductive Elimination Transition State | +16.0 |
| Products + Pd(0) | Final state | -25.0 |
This interactive table shows a hypothetical energy profile for a Suzuki-Miyaura reaction. The highest energy barrier corresponds to the transmetalation step (TSTM), suggesting it is the rate-determining step in this model.
Emerging Research Avenues for Halogenated Methoxy Oxazole Derivatives Excluding Biomedical/clinical Focus
Exploration in Materials Science for Organic Electronics and Photonics
The inherent aromaticity and tunable electronic nature of the oxazole (B20620) core, combined with the influence of halogen and methoxy (B1213986) substituents, make these compounds promising for applications in organic electronics.
Halogenated oxazole scaffolds are being investigated for their utility in organic light-emitting diodes (OLEDs). The oxazole moiety, particularly in the form of 2,5-diaryl-1,3,4-oxadiazoles (a related isomer), is recognized for its electron-transporting capabilities, a crucial property for efficient OLED device performance rsc.org. The presence of halogens and phenyl groups can further modulate these properties. Phenyl substitution enhances π-conjugation, which is often linked to improved fluorescence, while electron-withdrawing groups can influence charge distribution and stability.
Research into related heterocyclic systems, such as carbazole-imidazole derivatives, demonstrates the potential of these scaffolds. By carefully designing the molecular structure, it is possible to achieve deep-blue emissions, a key challenge in display technology. For instance, non-doped deep-blue OLEDs have been fabricated with maximum external quantum efficiencies (EQE) reaching up to 4.43% and specific CIE (Commission Internationale de l'Eclairage) coordinates characteristic of deep-blue light mdpi.com. The introduction of bulky groups like tert-butyl can prevent undesirable intramolecular charge transfer (ICT) processes, leading to higher photoluminescence quantum yields (PLQY) mdpi.com.
The design of novel fluorescent materials hinges on the ability to control emission wavelengths and quantum yields. Halogenated methoxy-oxazole derivatives offer a versatile platform for this purpose. The substitution pattern on the phenyl ring significantly impacts the molecule's photophysical properties. Altering the position of electron-donating groups (like methoxy) or adding electron-withdrawing groups (like halogens) can tune the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting emission colors rsc.org.
Studies on analogous fluorophores show that peripheral substitution can dramatically alter fluorescence quantum yields, with values ranging from nearly zero to exceptionally bright nih.gov. For example, attaching a bromine atom can promote reverse intersystem crossing via the heavy-atom effect, enhancing delayed fluorescence and improving the utilization of triplet excitons in OLEDs. This strategy provides a pathway to design highly efficient organic luminogens. In some systems, photoluminescence quantum yields of up to 99% have been achieved in non-polar solvents researchgate.net.
| Compound Class | Max. External Quantum Efficiency (EQE) | CIE Coordinates (x, y) | Max. Luminance (cd/m²) | Reference |
|---|---|---|---|---|
| Carbazole-π-Imidazole Derivative (BCzB-PPI) | 4.43% | (0.159, 0.080) | 11,364 | mdpi.com |
| Carbazole and Diphenyl Imidazole (B134444) Derivative | 1.1% | (0.16, 0.08) | Not Reported | mdpi.com |
Applications in Catalysis and Ligand Design
The nitrogen atom in the oxazole ring provides a coordination site for metal ions, making these derivatives attractive for use as ligands in catalysis.
Oxazole and the closely related oxazoline (B21484) derivatives have proven to be effective ligands in a wide array of metal-catalyzed reactions. They can be classified based on chirality and the number of oxazole rings (mono-, bis-, trioxazolyl) acs.org. The chiral groups in these ligands are positioned close to the metal center, enabling efficient and direct chiral induction in asymmetric catalysis acs.org.
Common reactions where oxazoline ligands have demonstrated high catalytic activity and enantioselectivity include asymmetric allyl alkylation, cyclopropanation, hydrogenation, and Heck reactions acs.org. Furthermore, oxazole-oxazoline ligands have been successfully used to synthesize vanadium complexes that are active catalysts for ethylene polymerization and ethylene-norbornene copolymerization rsc.org. The substitution pattern on the ligand has a considerable impact on the catalytic performance and the properties of the resulting polymers rsc.org. The versatility of these scaffolds continues to drive their development for new catalytic applications.
Advanced Synthetic Methodologies for Oxazole-Containing Supramolecular Assemblies
Beyond single molecules, researchers are developing methods to incorporate oxazole derivatives into larger, highly organized supramolecular structures like macrocycles.
Advanced synthetic strategies now allow for the creation of oxazole-based building blocks that can be used to construct complex architectures. One approach involves the synthesis of densely functionalized oxazole-containing amino acids nih.gov. These building blocks can then be employed in a combination of solid-phase and solution-phase synthesis to create macrocycles that are orthogonally protected, meaning specific protective groups can be removed without affecting others acs.orgnih.gov. This provides a versatile scaffold for further functionalization in supramolecular chemistry nih.gov.
The synthesis of these building blocks often starts from commercially available amino acids, which are converted through several steps into the desired oxazole structure nih.gov. Methodologies such as the van Leusen oxazole synthesis, which uses tosylmethylisocyanide (TosMIC), are instrumental in forming the oxazole ring from aldehydes nih.govmdpi.com. These techniques have been adapted to produce complex, multi-substituted molecules, demonstrating the flexibility of this synthetic route for constructing intricate supramolecular precursors mdpi.com.
Theoretical Insights into Halogen Bonding and Weak Non-Covalent Interactions
The presence of bromine and fluorine atoms in "5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole" makes it an ideal subject for studying non-covalent interactions, particularly halogen bonding.
Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. Theoretical and experimental studies have provided significant insight into this phenomenon. In the context of oxazole derivatives, the oxazole ring nitrogen atom has been identified as a reliable halogen bond acceptor site nih.gov.
Cocrystallization experiments with halogen bond donors (like perfluorinated iodobenzenes) and various oxazole derivatives have shown that the I⋯Noxazole halogen bond is the most prominent supramolecular interaction, forming in 100% of the studied cocrystals nih.gov. The strength of these bonds is comparable to the well-studied halogen bonds involving pyridine (B92270) nitrogen atoms nih.gov. Computational methods, such as Density Functional Theory (DFT) and calculations of the Molecular Electrostatic Potential (MEP), are crucial tools for understanding and predicting these interactions. MEP calculations confirm that the oxazole nitrogen is typically the most negative (and thus most attractive for a positive σ-hole) binding site nih.gov. These theoretical insights are invaluable for the rational design of crystal engineering and supramolecular chemistry applications based on halogenated oxazoles nih.gov.
| Interaction Type | Key Feature | Significance | Reference |
|---|---|---|---|
| I⋯Noxazole | Relative shortening values up to 18.7% | Highly directional and reliable interaction, comparable to I⋯Npyridine | nih.gov |
| Br···Br | Estimated energy of 2.2–2.5 kcal/mol for Type I contacts | Weak, but contributes to crystal packing stabilization | nih.gov |
| General Halogen Bond | Strength increases with mass of halogen (Cl < Br < I) | Provides a tunable parameter for designing interactions of specific strength | nih.gov |
Future Challenges and Opportunities in Oxazole Chemical Research
The broader field of oxazole chemistry is dynamic, with ongoing efforts to overcome existing challenges and unlock new opportunities. These are largely centered on synthesis, functionalization, and the rational design of molecules for specific applications.
Challenges:
Regioselective Functionalization: A significant challenge lies in the selective chemical modification of the oxazole ring and its substituents. Due to multiple potential reaction sites on molecules like this compound, achieving regioselective halogenation or other substitutions can be difficult. rsc.org
Synthetic Efficiency: While numerous methods for synthesizing oxazoles exist, many require harsh conditions, specialized equipment (like for flash vacuum pyrolysis), or multi-step processes that can be inefficient. researchgate.netacs.org Developing more efficient, scalable, and environmentally benign synthetic routes remains a key objective. acs.org
Stability and Reactivity: The oxazole ring can be susceptible to cleavage under certain conditions, such as with some nucleophiles or oxidizing agents, which can limit its utility in certain reaction sequences or applications. pharmaguideline.com
Opportunities:
Novel Synthetic Methodologies: There is a significant opportunity in the development of new catalytic systems and synthetic strategies. Recent advances include metalloradical catalysis, visible-light-driven photocatalysis, and the use of microwave-assisted synthesis and continuous flow processes to improve reaction efficiency and reduce environmental impact. researchgate.netacs.orgacs.orgacs.org These methods could provide more direct and versatile access to complex halogenated oxazoles.
Rational Design for Materials Science: A major opportunity lies in the computational and theoretical design of oxazole derivatives with specific properties for materials science. acs.org By modeling the effects of different substituents on electronic structure, charge transport, and intermolecular interactions, researchers can rationally design molecules for applications in organic electronics, photonics, and supramolecular chemistry. acs.orgrsc.org
Exploration of Complex Scaffolds: The synthesis of more structurally diverse and complex oxazole-containing molecules is a promising frontier. mdpi.com This includes creating multi-component molecules where the oxazole unit acts as a crucial linker or functional component, leading to materials with novel properties.
Table 2: Challenges and Opportunities in Oxazole Synthesis
| Area | Challenge | Opportunity | Recent Advances |
|---|---|---|---|
| Synthesis | Harsh reaction conditions, low yields, scalability. | Development of efficient, green, and scalable methods. | Microwave-assisted synthesis, continuous flow chemistry, photoredox catalysis. acs.orgacs.org |
| Functionalization | Poor regioselectivity in substitutions. | Transition-metal-catalyzed C-H activation for precise modification. | Ruthenium and Rhodium-catalyzed selective halogenation of related benzoxazoles. rsc.org |
| Design | Predicting properties of novel compounds. | Rational, computer-aided design for targeted applications. | DFT methods to predict charge transport properties for organic semiconductors. acs.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole?
- Methodology : The compound can be synthesized via van Leusen’s oxazole synthesis , which involves reacting a substituted benzaldehyde precursor (e.g., 5-bromo-6-fluoro-2-hydroxy-3-methoxybenzaldehyde) with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate in methanol under reflux (70°C, 3 hours). Post-reaction workup includes extraction with methyl tert-butyl ether and purification via rotary evaporation .
- Key Considerations : Ensure precise stoichiometric ratios (equimolar aldehyde, TosMIC, and K₂CO₃) and monitor reaction progress via TLC. The bromo-fluoro-methoxy-substituted benzaldehyde precursor (e.g., ) must be synthesized first to ensure regioselectivity.
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the oxazole ring (δ ~7.8–8.2 ppm for aromatic protons) and substituents (e.g., methoxy group at δ ~3.9 ppm, fluorine coupling patterns).
- HRMS (ESI) : Validate molecular weight (e.g., calculated [M+H]+ for C₁₀H₈BrFNO₂: ~288.0).
- X-ray crystallography (if applicable): Resolve halogen-bonding interactions using datasets from the Cambridge Structural Database (CSD) .
Advanced Research Questions
Q. How does the substitution pattern (bromo, fluoro, methoxy) influence halogen bonding in cocrystals with perfluorinated iodobenzenes?
- Methodology :
- Molecular Electrostatic Potential (MEP) Analysis : Compute electrostatic potentials at the oxazole’s nitrogen and oxygen atoms to rank acceptor strengths. The bromine substituent enhances halogen bonding (Br⋯N/O interactions) compared to fluorine due to its larger polarizability .
- Cocrystallization Experiments : Use perfluorinated iodobenzenes (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene) to form cocrystals. Analyze packing motifs via single-crystal XRD to identify Br⋯Noxazole interactions (observed in <1% of CSD oxazole entries) .
Q. How can computational docking predict the biological activity of this compound, particularly in cancer research?
- Methodology :
- AutoDock/Vina : Dock the compound into target proteins (e.g., aromatase or kinase enzymes) using PDB structures. Focus on binding affinity (ΔG) and key interactions (e.g., halogen bonding with catalytic residues).
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs (e.g., IC₅₀ values for anticancer activity in ) .
Q. How to resolve contradictions in reported biological activities of structurally similar oxazole derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., bromine vs. chlorine) on cytotoxicity using standardized assays (e.g., MTT on HeLa cells). For example, bromine’s larger size may improve target binding but reduce solubility .
- Meta-Analysis : Cross-reference biological data from diverse sources (e.g., reports anticancer activity, while notes variability in dichlorophenyl analogs) .
Methodological Challenges
Q. What strategies improve yield in multi-step syntheses of halogenated oxazoles?
- Recommendations :
- Optimize precursor synthesis (e.g., bromo-fluoro-methoxybenzaldehyde in ) using Pd-catalyzed cross-coupling for regioselective halogenation.
- Employ microwave-assisted synthesis to reduce reaction times and byproducts in oxazole ring formation .
Q. How to validate the role of the oxazole ring in electronic properties for material science applications?
- Methodology :
- ZINDO/S Calculations : Simulate UV-Vis spectra (e.g., HOMO-LUMO transitions) and compare with experimental data. For example, oxazole’s electron-deficient nature enhances charge-transfer interactions in luminescent materials .
- Cyclic Voltammetry : Measure redox potentials to assess stability in optoelectronic devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
